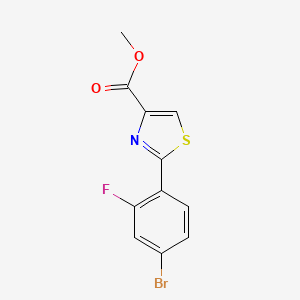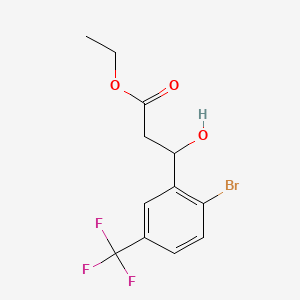
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Análisis De Reacciones Químicas
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s electron-rich nature allows it to interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar compounds to Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate include other 2,4-disubstituted thiazoles, such as:
- Methyl 2-bromothiazole-4-carboxylate
- 2-Bromo-4-methylthiazole
- 4-Phenylthiazole derivatives
These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions .
Propiedades
Fórmula molecular |
C11H7BrFNO2S |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Clave InChI |
ATWGMQLETSPJAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)




![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)

